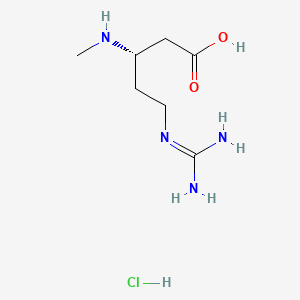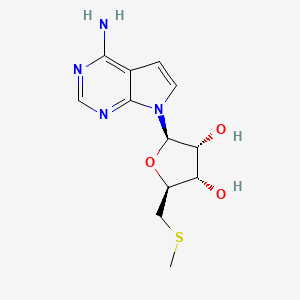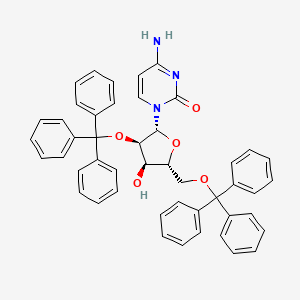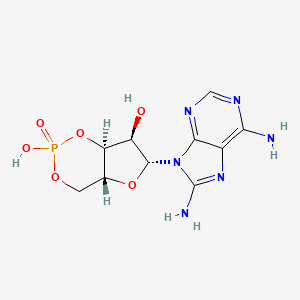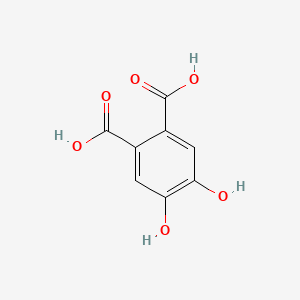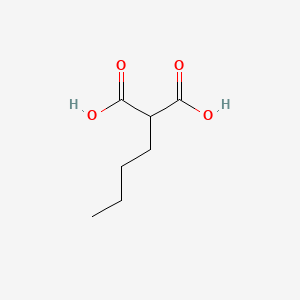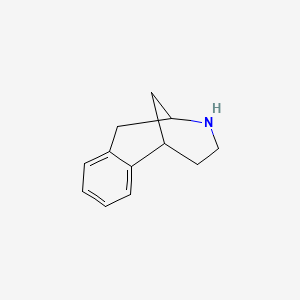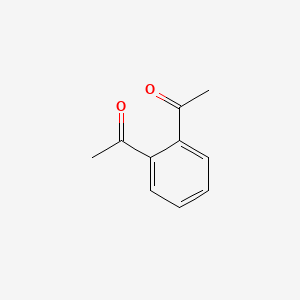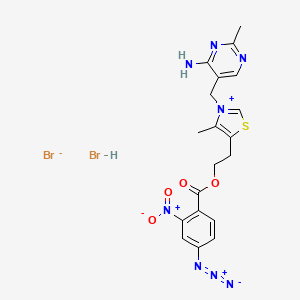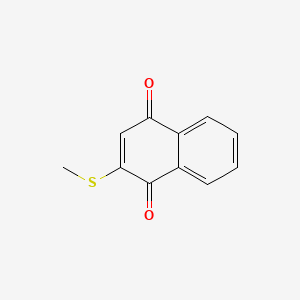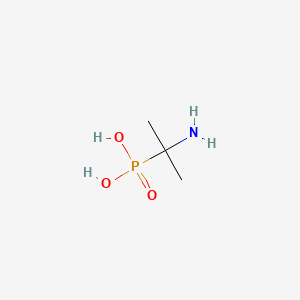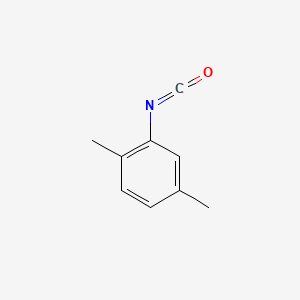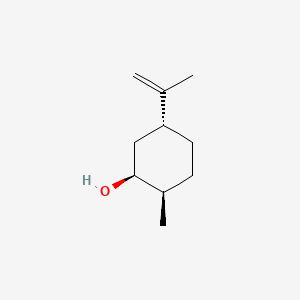
(1R,2S,4R)-Neo-dihydrocarveol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-neodihydrocarveol is a dihydrocarveol with a (1R,2S,4R)-configuration. It is an enantiomer of a (-)-neodihydrocarveol.
Applications De Recherche Scientifique
Biocatalytic Transformations
Biotransformation by Mentha piperita Cell Culture : A study by Kim et al. (2002) explored the transformation of menthane monoterpenes, including (1R,2S,4R)-neo-dihydrocarveol, using suspension cell culture of Mentha piperita. The findings indicate that peppermint cell culture can reduce α,β-unsaturated carbonyl system, thus impacting the production of neo-dihydrocarveol (Kim et al., 2002).
Plant-Mediated Biotransformations : Mączka et al. (2018) investigated the use of various plant materials for the biotransformation of carvones into dihydrocarveols, including (1R,2S,4R)-neo-dihydrocarveol. This study highlights the potential of using vegetables for biotransformation processes (Mączka et al., 2018).
Microbial Biotransformation
- Epicoccum sorghinum as Biocatalyst : Research by Souza et al. (2020) presented the bioreduction of (4R)-(−)-carvone using a filamentous fungus, Epicoccum sorghinum, resulting in the production of (1R,2S,4R)-neo-dihydrocarveol. This study demonstrates the role of microbial biocatalysis in producing neo-dihydrocarveol with high diastereomeric excess (Souza et al., 2020).
Synthesis and Stereochemistry
Stereodivergent Synthesis : Guo et al. (2018) focused on the stereodivergent synthesis of carveol and dihydrocarveol, including (1R,2S,4R)-neo-dihydrocarveol. This research is significant for understanding the chemical synthesis of different stereoisomers in the flavor industry (Guo et al., 2018).
Spectroscopic Properties Study : A study by Decouzon et al. (1990) reexamined the spectroscopic properties of dihydrocarveol diastereoisomers, providing insights into their structural and chemical differentiation, important for essential oil analysis and flavor industry applications (Decouzon et al., 1990).
Propriétés
Numéro CAS |
20549-48-8 |
|---|---|
Nom du produit |
(1R,2S,4R)-Neo-dihydrocarveol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1S,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 |
Clé InChI |
KRCZYMFUWVJCLI-BBBLOLIVSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H](C[C@@H]1O)C(=C)C |
SMILES |
CC1CCC(CC1O)C(=C)C |
SMILES canonique |
CC1CCC(CC1O)C(=C)C |
Point d'ébullition |
224.5 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1203420.png)
